REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][S:6][C:7]1[S:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[N:11]=1>S(=O)(=O)(O)O>[CH3:5][S:6][C:7]1[S:8][C:9]2[CH:15]=[C:14]([N+:1]([O-:4])=[O:2])[CH:13]=[CH:12][C:10]=2[N:11]=1
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CSC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 5° C. for 3 h the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25 mmol | |
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |